Palifosfamide Tromethamine

Description

Properties

Key on ui mechanism of action |

After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis. |

|---|---|

CAS No. |

1070409-31-2 |

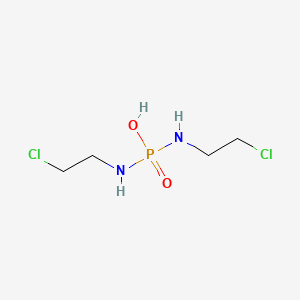

Molecular Formula |

C8H22Cl2N3O5P |

Molecular Weight |

342.15 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;bis(2-chloroethylamino)phosphinic acid |

InChI |

InChI=1S/C4H11Cl2N2O2P.C4H11NO3/c5-1-3-7-11(9,10)8-4-2-6;5-4(1-6,2-7)3-8/h1-4H2,(H3,7,8,9,10);6-8H,1-3,5H2 |

InChI Key |

PGLRCMRTUIMSFQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)NP(=O)(NCCCl)O.C(C(CO)(CO)N)O |

Appearance |

Solid powder |

Other CAS No. |

31645-39-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not soluble in water. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ifosfamide mustard ifosforamide mustard IPAM iphosphoramide mustard isophosphamide mustard isophosphoramide mustard N,N'-di-(2-chloroethyl)phosphorodiamidic acid palifosfamide palifosfamide-tris |

Origin of Product |

United States |

Foundational & Exploratory

Palifosfamide Tromethamine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core mechanism of action of Palifosfamide (B1580618) Tromethamine, a synthetic mustard compound developed as a potential antineoplastic agent. It delves into its molecular interactions, pharmacological advantages over its parent compounds, and mechanisms for overcoming drug resistance. The guide summarizes key preclinical and clinical data and outlines the experimental protocols used to generate this knowledge.

Core Mechanism of Action: DNA Alkylation and Cross-Linking

Palifosfamide is the stabilized, active metabolite of the chemotherapeutic prodrug ifosfamide (B1674421).[1][2] Unlike its parent compound, palifosfamide does not require metabolic activation to exert its cytotoxic effects.[3] Its primary mechanism of action is the alkylation and cross-linking of DNA, which ultimately inhibits DNA replication and leads to programmed cell death (apoptosis).[1][4]

The process begins with the bifunctional alkylating nature of the isophosphoramide mustard (IPM) moiety.[3] The nitrogen mustard component forms a highly reactive aziridinium (B1262131) cation intermediate. This electrophilic intermediate then attacks nucleophilic sites on the DNA, primarily the N-7 position of guanine (B1146940) bases.[4][5][6] Being bifunctional, the molecule can react with two different guanine bases, leading to the formation of irreparable 7-atom interstrand cross-links.[1] This covalent bridging of the two DNA strands prevents their separation, a critical step for both DNA replication and transcription, thereby triggering cell cycle arrest and apoptosis.[4]

Pharmacological Advantages and Overcoming Resistance

A significant advantage of palifosfamide is its ability to circumvent key limitations associated with traditional oxazaphosphorine prodrugs like ifosfamide and cyclophosphamide (B585).[7]

Bypassing Prodrug Activation and Resistance

Ifosfamide and cyclophosphamide are inactive until they undergo hydroxylation by hepatic cytochrome P450 enzymes.[5][8] This metabolic activation is variable among patients and can be a source of resistance.[7] A primary mechanism of acquired resistance to these agents is the overexpression of aldehyde dehydrogenase (ALDH) enzymes, which detoxify the active aldehyde intermediates, preventing the formation of the ultimate cytotoxic phosphoramide (B1221513) mustard.

Palifosfamide, as the pre-activated cytotoxic moiety, does not require this hepatic activation step.[1] Crucially, it is not a substrate for ALDH, allowing it to bypass this common resistance mechanism.[4][9] This was demonstrated in preclinical studies where palifosfamide showed activity against cyclophosphamide-resistant, ALDH-overexpressing osteosarcoma xenografts.[10][11]

Avoidance of Toxic Metabolites

The hepatic metabolism of ifosfamide produces not only the active drug but also toxic byproducts.[7][11] Acrolein is responsible for severe hemorrhagic cystitis, and chloroacetaldehyde is associated with significant neurotoxicity and nephrotoxicity.[1][4] The administration of palifosfamide avoids the metabolic pathways that generate these toxic substances, resulting in a more favorable safety profile.[1][3] Clinical trials have reported an absence of the encephalopathy, hemorrhagic cystitis, and renal toxicity commonly associated with ifosfamide treatment.[3][12] The tromethamine salt formulation further enhances the stability of the compound.[1][2]

Quantitative Data Summary

Preclinical Efficacy

Palifosfamide has demonstrated broad cytotoxic activity across various cancer cell lines and significant tumor growth inhibition in animal models.

Table 1: In Vitro Cytotoxicity of Palifosfamide Lysine (B10760008)

| Cell Line Category | Cell Lines | IC50 Range (µg/mL) | Reference |

|---|---|---|---|

| Osteosarcoma (OS) | Multiple Lines | 0.5 - 1.5 | [11] |

| Ewing's Sarcoma (ES) | Multiple Lines | 0.5 - 1.5 | [11] |

| Rhabdomyosarcoma (RMS) | Multiple Lines | 0.5 - 1.5 | [11] |

| Resistant Osteosarcoma | OS222 | 7.0 | [11] |

Data from a study evaluating palifosfamide lysine (ZIO-201).[11]

Table 2: In Vivo Efficacy in Xenograft Models

| Model | Treatment | Outcome | Reference |

|---|---|---|---|

| Osteosarcoma (OS31, OS33) | Palifosfamide Lysine (100 mg/kg/day x3) | Significant tumor growth inhibition and increased event-free survival vs. control. | [11] |

| Rhabdomyosarcoma (RMS) | Palifosfamide Lysine (100 mg/kg/day x3) | Significant tumor growth inhibition and increased event-free survival vs. control. | [11] |

| Orthotopic Mammary (MX-1) | Palifosfamide-Tris + Doxorubicin (B1662922) | Complete tumor regression in 62-75% of mice. | [7] |

| P388-1 Leukemia | Palifosfamide-Tris | Increased median survival by 9 days over controls. |[7] |

Clinical Trial Data

Early-phase clinical trials demonstrated a manageable safety profile and promising signs of efficacy, particularly in soft tissue sarcoma (STS).

Table 3: Phase I Study of Palifosfamide + Doxorubicin in Advanced Cancers

| Parameter | Value | Reference |

|---|---|---|

| Patient Population | 13 patients (8 with STS) | [3][12] |

| Median Prior Therapies | 2 | [12] |

| Dose (MTD) | Palifosfamide 150 mg/m² (Days 1-3) + Doxorubicin 75 mg/m² (Day 1) | [4][5] |

| Evaluable Patients | 12 | [12] |

| Partial Responses (PR) | 3/12 total (2/8 in STS patients) | [3][12] |

| Stable Disease (SD) or better (STS) | 75% | [12] |

| Median Progression-Free Survival (PFS) | 19-20 weeks | [5][12] |

| Key Adverse Events (Grade 3/4) | Neutropenia, Thrombocytopenia |[3][12] |

Table 4: Randomized Phase II Study in Soft Tissue Sarcoma (Palifosfamide + Doxorubicin vs. Doxorubicin alone)

| Parameter | Palifosfamide + Doxorubicin | Doxorubicin Alone | Reference |

|---|---|---|---|

| Patients Evaluated (Interim) | 58 total | - | [13] |

| PFS Events (Interim) | 6 | 13 | [13] |

| Hazard Ratio (favoring combination) | 0.67 (p=0.042) | - | [13] |

| Median PFS (Final) | 7.8 months | 4.4 months | [5] |

Enrollment was stopped early due to positive interim efficacy results.[5][13]

Key Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is based on methodologies described for evaluating palifosfamide's effect on sarcoma cell lines.[11]

-

Cell Culture: Osteosarcoma (OS), Ewing's sarcoma (ES), and rhabdomyosarcoma (RMS) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Plating: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Palifosfamide lysine is serially diluted to a range of concentrations. The culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle alone.

-

Incubation: Plates are incubated for a standard period (e.g., 72 hours) under normal culture conditions.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol is a generalized representation of the methods used to assess in vivo efficacy.[11]

-

Animal Model: Immunodeficient mice (e.g., SCID mice, 4-6 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use guidelines.

-

Tumor Implantation: Cultured human sarcoma cells (e.g., 1x10⁶ cells in a matrigel/media suspension) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: Palifosfamide is administered intravenously (IV) at a predetermined dose and schedule (e.g., 100 mg/kg/day for three consecutive days). The control group receives a vehicle control on the same schedule.

-

Monitoring and Endpoints:

-

Tumor Volume: Tumor dimensions are measured with calipers 2-3 times per week, and volume is calculated using the formula: (Length x Width²)/2.

-

Body Weight and Health: Mice are monitored for signs of toxicity, including weight loss and changes in behavior.

-

Survival: The primary endpoint is often event-free survival, with an "event" defined as tumor volume exceeding a specified size (e.g., 1000 mm³) or the mouse reaching a humane endpoint due to morbidity.

-

-

Data Analysis: Tumor growth curves are plotted for each group. Survival data is analyzed using Kaplan-Meier curves and statistical tests such as the log-rank test to determine significant differences between groups.

ALDH3A1 Enzyme Activity Assay

This protocol outlines the measurement of aldehyde dehydrogenase activity in tumor tissues, relevant for studying resistance mechanisms.[11]

-

Tissue Preparation: Tumor xenograft tissues are excised, snap-frozen in liquid nitrogen, and stored at -80°C. On the day of the assay, tissues are homogenized in a lysis buffer and centrifuged to obtain the cytosolic protein fraction.

-

Protein Quantification: The total protein concentration in the cytosolic supernatant is determined using a standard method (e.g., Bradford or BCA assay).

-

Enzyme Reaction: The assay is performed in a spectrophotometer or plate reader. The reaction mixture contains a buffer (e.g., sodium pyrophosphate), the substrate (e.g., benzaldehyde), and the cofactor NAD⁺.

-

Measurement: The reaction is initiated by adding the cytosolic extract to the reaction mixture. The enzymatic activity of ALDH3A1 is measured by monitoring the rate of reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

-

Data Analysis: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in milli-international units (mIU) per milligram of total protein. This allows for direct comparison of ALDH activity between different tumor samples (e.g., cyclophosphamide-sensitive vs. -resistant xenografts).[11]

References

- 1. Facebook [cancer.gov]

- 2. Palifosfamide, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Anticancer agent – palifosfomide tromethamine [manufacturingchemist.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irispublishers.com [irispublishers.com]

- 9. Ziopharm oral Palifosfamide gets FDA IND approval - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. ZIOPHARM Oncology Presents Compelling Data Showing Palifosfamide Activity in Breast Cancer Models at AACR Meeting | Alaunos [ir.alaunos.com]

- 11. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncozine.com [oncozine.com]

- 13. fiercebiotech.com [fiercebiotech.com]

Isophosphoramide Mustard: A Technical Guide to the Active Metabolite of Ifosfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphoramide mustard (IPM) is the active cytotoxic metabolite of the widely used anticancer prodrug, ifosfamide (B1674421).[1] Ifosfamide, an oxazaphosphorine alkylating agent, requires metabolic activation, primarily by hepatic cytochrome P450 enzymes, to exert its therapeutic effects.[2] The generation of isophosphoramide mustard is the critical step in the bioactivation pathway that leads to the antineoplastic activity of ifosfamide.[3] This technical guide provides an in-depth overview of isophosphoramide mustard, including its mechanism of action, metabolic generation, preclinical pharmacology and toxicology, and detailed experimental protocols relevant to its study.

Metabolism of Ifosfamide to Isophosphoramide Mustard

Ifosfamide is a prodrug that undergoes a multi-step metabolic activation process to form its active metabolite, isophosphoramide mustard. This process is initiated by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.

The metabolic cascade begins with the 4-hydroxylation of ifosfamide to form 4-hydroxyifosfamide. This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[3] Aldoifosfamide can then undergo one of two fates: detoxification via aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyifosfamide, or spontaneous (non-enzymatic) degradation to yield equimolar amounts of isophosphoramide mustard and the urotoxic byproduct, acrolein.[3][4] Isophosphoramide mustard is the ultimate DNA alkylating agent responsible for the anticancer effects of ifosfamide.[3]

Mechanism of Action: DNA Alkylation

The cytotoxic effects of isophosphoramide mustard are mediated through its function as a bifunctional alkylating agent. It contains two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA.[3] The primary target for alkylation is the N7 position of guanine (B1146940) bases.[5]

The mechanism involves the formation of a highly reactive aziridinium (B1262131) ion, which then attacks the guanine base. This can result in the formation of monoadducts, where one chloroethyl group has reacted with DNA. Subsequently, the second chloroethyl group can react with another guanine base on the same or opposite DNA strand, leading to the formation of intrastrand or interstrand cross-links, respectively.[6] These DNA cross-links interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][5] Isophosphoramide mustard preferentially forms cross-links at 5'-GNC-3' sequences.[6]

Quantitative Data

Preclinical Pharmacokinetics of Isophosphoramide Mustard

| Species | Dose (IV) | Half-life (t1/2) | Clearance | Reference(s) |

| Mouse | 100 mg/kg | 2 min (α-phase) | 8.44 L/h/kg | [1] |

| Dog | 10 mg/kg | 0.99 h (β-phase) | 1.01 L/h/kg | [1] |

| Monkey | Not specified | 4.2 h | 1.65 L/h/kg | [1] |

| Human (projected) | 30 mg/m² | 1 h 45 min | 39.5 L/h | [1] |

Preclinical Toxicity of Isophosphoramide Mustard

| Species | Dosing Schedule | LD10 | MTD | Primary Toxicities | Reference(s) |

| Mouse | Daily for 3 days (IV) | 119 mg/kg | Not reported | Not reported | [1] |

| Dog | Daily for 3 days (IV) | Not reported | 5 mg/kg | Renal tubular necrosis, bone marrow failure, transient liver and gastrointestinal toxicity | [1] |

In Vitro Cytotoxicity of Isophosphoramide Mustard

| Cell Line | Assay | Parameter | Value | Reference(s) |

| L1210 Leukemia | Pharmacokinetic Simulation | Cytotoxicity | Significant at 100-1000 µg x min/mL | [7] |

Experimental Protocols

Synthesis of Isophosphoramide Mustard

Objective: To synthesize isophosphoramide mustard from 3-aminopropan-1-ol and phosphorus oxychloride.

Materials:

-

3-aminopropan-1-ol

-

Phosphorus oxychloride (POCl₃)

-

2-Chloroethylamine (B1212225) hydrochloride

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Cyclization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopropan-1-ol and triethylamine in anhydrous dichloromethane. Cool the mixture to -5 to 0°C.

-

Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature. A white precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to stir at a low temperature for 2-4 hours.

-

Substitution: In a separate flask, prepare a suspension of 2-chloroethylamine hydrochloride and triethylamine in anhydrous dichloromethane.

-

Slowly add the suspension from step 4 to the reaction mixture from step 3, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude isophosphoramide mustard by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

Characterization: Confirm the identity and purity of the synthesized isophosphoramide mustard using techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of isophosphoramide mustard on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Isophosphoramide mustard (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare serial dilutions of isophosphoramide mustard in a complete cell culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify the primary toxicities of isophosphoramide mustard in mice.

Materials:

-

Isophosphoramide mustard

-

Sterile vehicle for injection (e.g., saline)

-

Female mice (e.g., CD-1 or BALB/c), 6-8 weeks old

-

Syringes and needles for intravenous injection

-

Animal balance

-

Equipment for clinical observations and sample collection

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the study.

-

Dose Preparation: Prepare different dose levels of isophosphoramide mustard in the sterile vehicle.

-

Dosing: Divide the mice into groups (e.g., 5 mice per group) and administer a single intravenous injection of a specific dose of isophosphoramide mustard or the vehicle control.

-

Clinical Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in appearance, behavior, activity level), and body weight changes daily for 14 days.

-

Endpoint: At the end of the observation period, euthanize the surviving animals.

-

Necropsy and Histopathology: Conduct a gross necropsy on all animals (including those that die during the study). Collect major organs (e.g., liver, kidneys, spleen, heart, lungs, and bone marrow) for histopathological examination to identify target organs of toxicity.

-

Data Analysis: Determine the MTD, which is the highest dose that does not cause mortality or significant clinical signs of toxicity.

DNA Interstrand Cross-linking Assay (Agarose Gel Electrophoresis)

Objective: To detect the formation of DNA interstrand cross-links induced by isophosphoramide mustard.

Materials:

-

Plasmid DNA or a specific DNA fragment

-

Isophosphoramide mustard

-

Reaction buffer

-

Denaturing solution (e.g., formamide/EDTA)

-

Electrophoresis buffer (e.g., TBE)

-

DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Gel documentation system

Procedure:

-

DNA Treatment: Incubate the DNA with varying concentrations of isophosphoramide mustard in a reaction buffer for a specific time at 37°C. Include a no-drug control.

-

Reaction Termination: Stop the reaction by adding a quenching agent or by purification of the DNA.

-

Denaturation: Denature the DNA samples by heating them in the presence of a denaturing solution (e.g., 95°C for 5 minutes) and then rapidly cooling on ice. This will separate the two strands of DNA that are not cross-linked.

-

Agarose Gel Electrophoresis: Load the denatured DNA samples onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with a DNA-staining dye and visualize the DNA bands under UV light using a gel documentation system.

-

Analysis: Non-cross-linked DNA will migrate as single-stranded DNA, while DNA with interstrand cross-links will renature and migrate as double-stranded DNA (which moves slower). The intensity of the double-stranded DNA band is proportional to the extent of interstrand cross-linking.

Conclusion

Isophosphoramide mustard is the key active metabolite responsible for the therapeutic efficacy of ifosfamide. Its mechanism of action through DNA alkylation and the formation of interstrand cross-links leads to cancer cell death. Understanding the preclinical pharmacology and toxicology of IPM is crucial for optimizing the clinical use of ifosfamide and for the development of novel analogs with improved therapeutic indices. The experimental protocols provided in this guide offer a framework for researchers to investigate the properties and effects of this important anticancer agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Radiolabeled Phosphoramide Mustard with Selectivity for Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]

Palifosfamide Tromethamine: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palifosfamide (B1580618) tromethamine is a stabilized formulation of isophosphoramide mustard, the active metabolite of the anticancer agent ifosfamide. As a bifunctional DNA alkylating agent, palifosfamide exhibits potent cytotoxic activity against a range of cancer cell lines and solid tumors. This technical guide provides a comprehensive overview of the chemical structure and synthesis of Palifosfamide Tromethamine, tailored for professionals in the field of drug development and oncology research. This document outlines the key structural features, provides a detailed (though generalized due to proprietary constraints) synthetic methodology, and explores the intricate signaling pathways activated by its mechanism of action.

Chemical Structure

This compound is a salt composed of the active pharmaceutical ingredient, palifosfamide (isophosphoramide mustard), and the stabilizing agent, tromethamine (also known as tris(hydroxymethyl)aminomethane or Tris).

Palifosfamide is a phosphorodiamidic acid derivative with the chemical formula C4H11Cl2N2O2P.[1] Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms. Each nitrogen atom is, in turn, connected to a 2-chloroethyl group (-CH2CH2Cl). These chloroethyl groups are the reactive moieties responsible for DNA alkylation.

Tromethamine is an organic compound with the formula (HOCH2)3CNH2. It acts as a buffer and a stabilizing agent, forming a salt with the acidic phosphorodiamidic acid group of palifosfamide. This salt formulation enhances the stability of the otherwise unstable isophosphoramide mustard, allowing for its pharmaceutical development.[2]

The combined molecular formula for this compound is C4H11Cl2N2O2P · C4H11NO3.[1]

Below is a DOT language representation of the chemical structures.

Synthesis of this compound

The synthesis of this compound involves the preparation of the active isophosphoramide mustard followed by its stabilization as a tromethamine salt. While specific, proprietary details of the manufacturing process are not publicly available, a general synthetic approach can be outlined based on the synthesis of related phosphoramide (B1221513) mustards.

General Synthetic Pathway

The synthesis of isophosphoramide mustard typically starts from phosphorus oxychloride (POCl3) and involves the sequential addition of two chloroethylamine moieties.

A potential, generalized synthetic workflow is depicted below:

Experimental Protocols (Generalized)

Step 1: Synthesis of N,N'-bis(2-chloroethyl)phosphorodiamidic chloride

A solution of phosphorus oxychloride in an inert solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., 0 °C). To this solution, two equivalents of 2-chloroethylamine hydrochloride are added portion-wise, along with a base (e.g., triethylamine) to neutralize the generated hydrochloric acid. The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Step 2: Hydrolysis to Isophosphoramide Mustard (Palifosfamide)

The resulting intermediate, N,N'-bis(2-chloroethyl)phosphorodiamidic chloride, is then carefully hydrolyzed to yield isophosphoramide mustard. This is typically achieved by the controlled addition of water or a buffered aqueous solution. The pH of the reaction mixture is a critical parameter and needs to be carefully controlled to prevent degradation of the product.

Step 3: Formation of the Tromethamine Salt

The crude isophosphoramide mustard is then reacted with tromethamine in a suitable solvent system to form the stable this compound salt. The salt precipitates out of the solution and can be collected by filtration.

Step 4: Purification

The final product is purified by recrystallization from an appropriate solvent or a mixture of solvents to achieve the desired purity for pharmaceutical use. The purity is typically assessed by high-performance liquid chromatography (HPLC) and the structure confirmed by NMR and mass spectrometry.

Quantitative Data

Due to the proprietary nature of the drug manufacturing process, specific quantitative data such as reaction yields and purity from industrial synthesis are not publicly available. However, in research settings for similar phosphoramide mustards, yields can vary significantly based on the specific reaction conditions and purification methods employed.

| Parameter | Typical Range (Literature-based for similar compounds) |

| Overall Yield | 20-50% |

| Purity (Post-purification) | >98% |

| Reaction Temperature (Step 1) | 0-10 °C |

| Reaction Time (Step 1) | 4-12 hours |

| pH (Step 2 - Hydrolysis) | 6.5-7.5 |

Mechanism of Action and Signaling Pathways

Palifosfamide is a DNA alkylating agent that exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the disruption of DNA replication and transcription, and ultimately inducing cell death.[3]

DNA Alkylation and Cross-linking

The two 2-chloroethyl groups of palifosfamide are highly electrophilic and react with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940).[4] This initial reaction forms a mono-adduct. The second 2-chloroethyl group can then react with another guanine base on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, which is essential for both replication and transcription.[3]

DNA Damage Response (DDR) Signaling

The formation of DNA adducts and cross-links by palifosfamide triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR's primary function is to detect the DNA damage, halt the cell cycle to allow time for repair, and if the damage is too severe, initiate programmed cell death (apoptosis).

Key players in the DDR pathway activated by palifosfamide-induced damage include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases are activated by DNA double-strand breaks and single-strand DNA, respectively, which can arise from the processing of palifosfamide-induced DNA adducts.

The following diagram illustrates the simplified signaling pathway initiated by Palifosfamide-induced DNA damage:

Upon activation, ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2. This phosphorylation cascade leads to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, preventing the cell from entering DNA synthesis or mitosis with damaged DNA. If the DNA damage is successfully repaired, the cell cycle can resume. However, if the damage is extensive and cannot be repaired, the cell is directed towards apoptosis.

Conclusion

This compound represents a significant advancement in the formulation of isophosphoramide mustard, providing a stable and clinically viable DNA alkylating agent. Its chemical structure is optimized for DNA cross-linking, leading to potent anticancer activity. While the specifics of its industrial synthesis are proprietary, the general principles of phosphoramide mustard chemistry provide a framework for its production. The mechanism of action of palifosfamide involves the induction of DNA damage, which in turn activates the complex DNA Damage Response pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Further research into the specific interactions of palifosfamide with the DDR pathway may unveil new therapeutic strategies and combination therapies to enhance its efficacy in the treatment of cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Anticancer agent – palifosfomide tromethamine [manufacturingchemist.com]

Preclinical In Vitro Studies of Palifosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palifosfamide (B1580618) (isophosphoramide mustard, IPM) is the active metabolite of the alkylating agent ifosfamide. As a bifunctional DNA alkylating agent, it exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the creation of inter- and intra-strand cross-links. This damage to DNA disrupts critical cellular processes such as replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the preclinical in vitro studies of Palifosfamide, focusing on its cytotoxic activity, the experimental protocols used for its evaluation, and the key signaling pathways it modulates.

Data Presentation: Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic effects of Palifosfamide have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Cell Line | Cancer Type | IC50 (µg/mL) | Assay |

| Various Pediatric Sarcoma Cell Lines | Osteosarcoma, Ewing's Sarcoma, Rhabdomyosarcoma | 0.5 - 1.5 | MTT Assay[1] |

| OS222 | Osteosarcoma | 7 | MTT Assay[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. The following sections outline the core experimental protocols used to assess the efficacy of Palifosfamide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with a range of concentrations of Palifosfamide. Include untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent.

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in culture plates and treat with Palifosfamide at various concentrations for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Treatment: Culture cells and treat them with Palifosfamide for the desired duration.

-

Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Palifosfamide.

Experimental Workflow

References

Palifosfamide Tromethamine vs ifosfamide mechanism

An In-depth Technical Guide to the Core Mechanisms of Palifosfamide (B1580618) Tromethamine versus Ifosfamide (B1674421)

Executive Summary

Ifosfamide, a cornerstone of chemotherapy for various solid tumors, is a prodrug requiring complex metabolic activation that unfortunately generates toxic byproducts. Palifosfamide, the active metabolite of ifosfamide, was developed to circumvent this metabolic process, offering a potentially more direct and less toxic therapeutic approach. This guide provides a detailed comparison of the activation, mechanism of action, toxicity profiles, and resistance mechanisms of these two related alkylating agents. By presenting quantitative data, experimental methodologies, and detailed pathway diagrams, we aim to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Oxazaphosphorine Alkylating Agents

Ifosfamide (IFO) is a synthetic analogue of cyclophosphamide (B585) and a member of the oxazaphosphorine class of DNA alkylating agents.[1] It is widely used in the treatment of solid tumors, including sarcomas and testicular cancer.[1][2] However, its clinical utility is often limited by severe toxicities stemming from its metabolic activation.[1][3] Palifosfamide (PAL), or isophosphoramide mustard (IPM), is the active cytotoxic metabolite of ifosfamide.[4] Formulated with tromethamine for stability, palifosfamide is designed to act directly, bypassing the need for hepatic activation and thereby avoiding the production of toxic metabolites associated with its parent compound.[5][6]

Comparative Mechanism of Action

The fundamental difference between palifosfamide and ifosfamide lies in their activation pathways. Ifosfamide is a prodrug, while palifosfamide is the direct-acting cytotoxic agent.

Ifosfamide: A Prodrug Requiring Multi-Step Bioactivation

Ifosfamide is pharmacologically inert until it undergoes extensive metabolism, primarily in the liver.[7]

-

Initial Hydroxylation: The process begins with hydroxylation by cytochrome P450 enzymes, predominantly CYP3A4 and CYP2B6, to form 4-hydroxyifosfamide (B1221068).[1][8]

-

Tautomerization: 4-hydroxyifosfamide exists in equilibrium with its tautomer, aldoifosfamide.[9]

-

Generation of Active and Toxic Metabolites: Aldoifosfamide is unstable and undergoes spontaneous, non-enzymatic degradation to yield two key products:

-

Detoxification and Formation of Other Toxic Metabolites: A competing metabolic pathway involves the side-chain oxidation of ifosfamide, which produces inactive dechloroethylated metabolites and another toxic byproduct:

Palifosfamide: The Direct-Acting Metabolite

Palifosfamide is isophosphoramide mustard (IPM), the same active moiety produced from ifosfamide metabolism.[5][11] It is stabilized as a tromethamine salt (palifosfamide tromethamine) to allow for direct intravenous administration.[6][12]

-

Direct Action: Because palifosfamide is already in its active form, it does not require hepatic CYP450 activation.[5][6] This direct mechanism is the core of its therapeutic hypothesis: to deliver the cytotoxic agent to tumor cells while completely avoiding the in vivo formation of acrolein and chloroacetaldehyde.[3][5][6]

The Common Cytotoxic Mechanism: DNA Cross-linking

Once present, whether generated from ifosfamide or administered directly as palifosfamide, IPM exerts its cytotoxic effects through the same mechanism.[1][9]

-

DNA Alkylation: IPM is a bifunctional alkylating agent containing two reactive chloroethyl groups.[13] It is translocated into the cell nucleus, likely by passive diffusion.[1][9]

-

Interstrand Cross-links: Inside the nucleus, IPM covalently binds to nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) bases.[11][14] This reaction forms irreparable 7-atom interstrand cross-links (ICLs) between adjacent guanines, particularly in 5'-GNC-3' sequences.[5][6][14]

-

Cellular Consequences: These ICLs physically prevent the separation of DNA strands, which is a prerequisite for both DNA replication and transcription.[15] This blockade leads to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death), often mediated through the caspase cascade.[1][9]

Visualization of Core Mechanisms and Pathways

The following diagrams illustrate the key mechanistic differences and logical flows between ifosfamide and palifosfamide.

References

- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Palifosfamide, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Facebook [cancer.gov]

- 7. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. ClinPGx [clinpgx.org]

- 10. mdpi.com [mdpi.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. irispublishers.com [irispublishers.com]

- 14. DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]

Overcoming Ifosfamide Resistance with Palifosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifosfamide (B1674421), a cornerstone of chemotherapy for various sarcomas and other solid tumors, faces a significant clinical challenge: acquired and intrinsic resistance. A primary driver of this resistance is the metabolic inactivation of ifosfamide's active metabolites by aldehyde dehydrogenase (ALDH) enzymes, particularly overexpressed in tumor cells. Palifosfamide (B1580618), the pre-activated form of isophosphoramide mustard (the active cytotoxic metabolite of ifosfamide), is a strategic therapeutic agent designed to circumvent this critical resistance pathway. By delivering the active moiety directly, palifosfamide obviates the need for hepatic cytochrome P450 activation, thus bypassing ALDH-mediated detoxification. This guide provides an in-depth technical overview of the mechanisms of ifosfamide resistance, the pharmacological rationale for palifosfamide, and a summary of preclinical and clinical data supporting its potential to overcome this resistance. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to facilitate further research in this area.

The Challenge of Ifosfamide Resistance

Ifosfamide is a prodrug that requires a multi-step metabolic activation process, primarily in the liver, to generate its cytotoxic effects.[1] The key active metabolite is isophosphoramide mustard (IPM), which exerts its anti-tumor activity by forming inter- and intra-strand DNA cross-links, ultimately leading to cell cycle arrest and apoptosis.[2] However, this activation pathway is also a key vulnerability leading to drug resistance.

The Role of Aldehyde Dehydrogenase (ALDH)

A major mechanism of ifosfamide resistance is the overexpression of aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1 and ALDH3A1, in cancer cells.[3][4] These enzymes intercept and detoxify the active aldehyde intermediates of ifosfamide metabolism, converting them into inactive carboxylic acids before they can form the cytotoxic IPM.[5] This detoxification prevents the accumulation of therapeutically effective concentrations of IPM within the tumor, rendering the cancer cells resistant to ifosfamide's effects.[6] Elevated ALDH activity has been correlated with poor clinical outcomes and treatment resistance in various cancers.[7]

DNA Damage Repair Pathways

The cytotoxicity of ifosfamide is dependent on the induction of DNA damage that overwhelms the cell's repair capacity.[8] Cancer cells can develop resistance by upregulating various DNA repair pathways, including base excision repair (BER) and non-homologous end joining (NHEJ), which can remove the DNA adducts formed by IPM.[9] This enhanced repair capability allows the cancer cells to survive the DNA damage induced by ifosfamide.

Palifosfamide: A Rational Approach to Overcoming Resistance

Palifosfamide is a formulation of isophosphoramide mustard (IPM), the active metabolite of ifosfamide, stabilized with lysine (B10760008) or tromethamine.[10][11] Its design directly addresses the primary mechanism of ifosfamide resistance.

Bypassing Metabolic Activation and ALDH-Mediated Resistance

Since palifosfamide is the already active form of the drug, it does not require metabolic activation by cytochrome P450 enzymes.[10] This fundamental characteristic means that it completely bypasses the metabolic steps where ALDH enzymes exert their detoxifying effects. Consequently, the efficacy of palifosfamide is not compromised by the overexpression of ALDH in tumor cells, a key advantage in treating ifosfamide-resistant cancers.[10][11]

Mechanism of Action

Upon administration, palifosfamide directly releases IPM, which then enters cancer cells and exerts its cytotoxic effects. IPM is a bifunctional alkylating agent that forms covalent bonds with the N7 position of guanine (B1146940) bases in DNA.[10] This leads to the formation of inter- and intra-strand DNA cross-links, which block DNA replication and transcription, ultimately triggering apoptosis.[12]

Preclinical and Clinical Evidence

A body of preclinical and clinical research has investigated the potential of palifosfamide to treat sarcomas, including those with resistance to conventional chemotherapy.

Preclinical Data

Preclinical studies in various sarcoma cell lines and xenograft models have demonstrated the potent anti-tumor activity of palifosfamide, even in models with acquired resistance to ifosfamide.

Table 1: In Vitro Cytotoxicity of Palifosfamide in Sarcoma Cell Lines

| Cell Line | Sarcoma Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| A673 | Ewing's Sarcoma | ~1.5 | [13] |

| SK-ES-1 | Ewing's Sarcoma | ~1.0 | [13] |

| RD-ES | Ewing's Sarcoma | ~1.2 | [13] |

| Rh30 | Rhabdomyosarcoma | ~0.8 | [13] |

| U2OS | Osteosarcoma | ~1.0 | [13] |

| OS31 (CPA-resistant) | Osteosarcoma | ~1.5 | [13] |

| OS33 (CPA-sensitive) | Osteosarcoma | ~1.0 |[13] |

CPA: Cyclophosphamide, an analogue of ifosfamide.

Table 2: In Vivo Efficacy of Palifosfamide in Sarcoma Xenograft Models

| Xenograft Model | Sarcoma Type | Treatment | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| OS31 (CPA-resistant) | Osteosarcoma | Palifosfamide | Significant | [13] |

| OS33 (CPA-sensitive) | Osteosarcoma | Palifosfamide | Significant | [13] |

| Rh30 | Rhabdomyosarcoma | Palifosfamide | Significant |[13] |

Clinical Data

Clinical trials have evaluated the safety and efficacy of palifosfamide, both as a single agent and in combination with other chemotherapeutics, in patients with soft tissue sarcoma.

Table 3: Phase II Clinical Trial of Palifosfamide in Soft Tissue Sarcoma (PICASSO)

| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value | Reference |

|---|---|---|---|---|

| Palifosfamide + Doxorubicin | 7.8 months | 0.43 | 0.019 | [13] |

| Doxorubicin alone | 4.4 months | | |[13] |

Table 4: Phase III Clinical Trial of Palifosfamide in Soft Tissue Sarcoma (PICASSO 3)

| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value | Reference |

|---|---|---|---|---|

| Palifosfamide + Doxorubicin | 6.0 months | 0.86 | 0.19 | [14][15] |

| Doxorubicin + Placebo | 5.2 months | | |[14][15] |

While the Phase II PICASSO trial showed promising results, the larger Phase III PICASSO 3 trial did not meet its primary endpoint of significantly improving progression-free survival.[14][15] Despite this, the data from these trials provide valuable insights into the activity of palifosfamide in a clinical setting.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of palifosfamide or ifosfamide for 48-72 hours. Include untreated cells as a control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sarcoma Xenograft Model for In Vivo Efficacy

-

Cell Preparation: Harvest sarcoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width^2) / 2 is commonly used.

-

Treatment Initiation: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer palifosfamide, ifosfamide, or vehicle control via the desired route (e.g., intravenous or intraperitoneal) at the predetermined schedule and dose.

-

Endpoint: Continue treatment for the specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weight measurement and further analysis.

ALDH Activity Assay

The ALDEFLUOR™ assay kit is a common method to measure ALDH activity in live cells using flow cytometry.

-

Cell Suspension: Prepare a single-cell suspension of sarcoma cells in ALDEFLUOR™ assay buffer at a concentration of 1x10^6 cells/mL.

-

DEAB Control: For each sample, prepare a "control" tube containing the cell suspension and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB). This will be used to set the background fluorescence.

-

ALDEFLUOR™ Staining: Add the activated ALDEFLUOR™ substrate to the "test" tube (without DEAB) and to the "control" tube.

-

Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.

-

Flow Cytometry: Analyze the cells on a flow cytometer. The ALDH-positive population will exhibit a shift in fluorescence in the "test" sample compared to the "control" sample.

-

Data Analysis: Quantify the percentage of ALDH-positive cells in the population.

Signaling Pathways and Experimental Workflows

Ifosfamide Metabolism and Resistance Pathway

Caption: Metabolic activation of ifosfamide and the mechanism of ALDH-mediated resistance.

Palifosfamide's Circumvention of Resistance

Caption: Palifosfamide bypasses the metabolic activation and ALDH detoxification steps.

DNA Damage Response to Ifosfamide/Palifosfamide

Caption: DNA damage response pathway activated by isophosphoramide mustard (IPM).

Experimental Workflow for Preclinical Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of palifosfamide.

Conclusion

Palifosfamide represents a rationally designed therapeutic strategy to overcome a key mechanism of ifosfamide resistance. By delivering the active cytotoxic metabolite directly to cancer cells, it bypasses the need for metabolic activation and is not susceptible to detoxification by overexpressed ALDH enzymes. While the results of the Phase III PICASSO 3 trial were not as robust as the earlier Phase II study, the development of palifosfamide has provided significant insights into the clinical challenges of treating sarcoma and the complexities of drug resistance. Further research into predictive biomarkers and patient stratification may yet identify a subpopulation of patients who could benefit from this targeted approach. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a resource for researchers dedicated to advancing the treatment of sarcoma and overcoming the hurdles of chemotherapy resistance.

References

- 1. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. The role of base excision repair in the sensitivity and resistance to temozolomide-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-dose selection with mafosfamide results in sensitivity to DNA cross-linking agents: characterization of hypersensitive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

- 10. stemcell.com [stemcell.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchhub.com [researchhub.com]

- 14. protocols.io [protocols.io]

- 15. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]

Palifosfamide Tromethamine: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palifosfamide (B1580618) tromethamine, a novel DNA alkylating agent, was developed as a stabilized, positively charged analog of isophosphoramide mustard (IPM), the active metabolite of ifosfamide (B1674421). The core rationale behind its development was to create a safer alternative to conventional oxazaphosphorine chemotherapeutics like ifosfamide and cyclophosphamide. By bypassing the need for hepatic activation, palifosfamide was designed to avoid the production of toxic metabolites such as acrolein and chloroacetaldehyde (B151913), which are responsible for hemorrhagic cystitis and neurotoxicity, respectively.[1][2] Despite a promising preclinical profile and encouraging results in early-phase clinical trials, the development of palifosfamide was ultimately halted. The pivotal Phase III PICASSO 3 trial in patients with metastatic soft tissue sarcoma did not meet its primary endpoint of improving progression-free survival, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of palifosfamide tromethamine.

Discovery and Rationale

The development of palifosfamide was a direct attempt to address the significant toxicities associated with ifosfamide and cyclophosphamide.[3][4] These widely used alkylating agents are prodrugs that require metabolic activation in the liver by the cytochrome P450 enzyme system to generate their cytotoxic effects.[5][6] This metabolic process, however, also produces toxic byproducts. Acrolein is a major cause of urothelial damage and hemorrhagic cystitis, while chloroacetaldehyde is implicated in neurotoxicity and nephrotoxicity.[5][7]

Palifosfamide is isophosphoramide mustard (IPM), the active cytotoxic metabolite of ifosfamide.[3] By synthesizing a stable salt form of IPM, specifically this compound, the goal was to deliver the active therapeutic agent directly, thereby eliminating the need for hepatic activation and avoiding the formation of toxic metabolites.[1][2] This approach was hypothesized to offer a superior safety profile, potentially allowing for higher dosing and broader therapeutic applications. Furthermore, because palifosfamide does not require activation by aldehyde dehydrogenase (ALDH), it was thought that it might overcome tumor resistance mechanisms associated with this enzyme.[1][2]

Mechanism of Action

Palifosfamide is a bi-functional DNA alkylating agent.[8][9] Its cytotoxic activity stems from its ability to form covalent bonds with DNA, leading to the cross-linking of DNA strands.[1] The molecule's reactive chloroethyl groups engage in a nucleophilic substitution reaction with the N7 position of guanine (B1146940) bases in the DNA.[4] This initial monofunctional alkylation can be followed by a second alkylation event, where the other chloroethyl arm of the molecule reacts with another guanine base on the same or opposite DNA strand, resulting in intra- or interstrand cross-links.[10][11]

These interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, which is a prerequisite for both DNA replication and transcription.[2][3] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[10]

References

- 1. Facebook [cancer.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Anticancer agent – palifosfomide tromethamine [manufacturingchemist.com]

- 5. Preactivated oxazaphosphorines designed for isophosphoramide mustard delivery as bulk form or nanoassemblies: synthesis and proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]

The Pharmacokinetic Profile and Metabolic Fate of Palifosfamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palifosfamide (B1580618) (ZIO-201), a synthetic mustard compound, represents a significant advancement in the class of DNA alkylating agents.[1] As the stabilized active metabolite of ifosfamide (B1674421), palifosfamide was developed to overcome some of the key limitations of its parent drug.[2][3] Unlike ifosfamide, which requires metabolic activation and produces toxic byproducts, palifosfamide is a direct-acting agent with a more favorable safety profile.[1][4] This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of palifosfamide, offering valuable insights for researchers and professionals involved in the development of novel cancer therapeutics.

Palifosfamide's mechanism of action involves the irreversible alkylation and cross-linking of DNA at guanine (B1146940) N-7 positions, leading to the formation of irreparable 7-atom inter-strand cross-links.[1][5] This disruption of DNA replication ultimately triggers cell death.[5] A key advantage of palifosfamide is that it is not metabolized to acrolein and chloroacetaldehyde, the metabolites of ifosfamide responsible for hemorrhagic cystitis and neurotoxicity, respectively.[1][4] Furthermore, palifosfamide's activity is independent of aldehyde dehydrogenase (ALDH), an enzyme implicated in tumor resistance to ifosfamide.[1][6]

Pharmacokinetics

The pharmacokinetic profile of palifosfamide has been characterized in both preclinical and clinical studies, demonstrating rapid distribution and elimination.

Preclinical Pharmacokinetics

Pharmacokinetic studies in various animal models have provided foundational knowledge of palifosfamide's disposition. These studies have been instrumental in predicting human pharmacokinetic parameters and establishing initial dosing regimens for clinical trials.[7]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Palifosfamide (Isophosphoramide Mustard - IPM)

| Species | Dose | T½ (half-life) | Clearance | Key Findings | Reference |

|---|---|---|---|---|---|

| Mice | 100 mg/kg IV | ~2 minutes (α-phase) | 8.44 L/h/kg | Plasma concentrations were undetectable after 1 hour. | [7] |

| Dogs | 5 mg/kg IV | 0.99 hours (β-phase) | 1.01 L/h/kg | IPM was not detected after 2 hours. | [7] |

| Monkeys | Not Specified | 4.2 hours | 1.65 L/h/kg | No IPM was detected 4 hours after dosing. | [7] |

| Rats | Not Specified | Not Specified | Not Specified | Oral bioavailability was reported to be 48-73% of parenteral administration. | [3] |

Clinical Pharmacokinetics

Phase 1 clinical trials have provided essential data on the pharmacokinetic profile of palifosfamide in cancer patients. A study in patients with advanced cancers who received palifosfamide at a dose of 595 mg/m²/day provided the following key pharmacokinetic parameters.[8][9]

Table 2: Human Pharmacokinetic Parameters of Palifosfamide from a Phase 1 Study

| Parameter | Value (Mean ± SD) |

|---|---|

| Tmax (Time to Peak Plasma Concentration) | 13 ± 9 minutes |

| Cmax (Peak Plasma Concentration) | 44.7 ± 34.1 µg/mL |

| t½ (Half-life) | 35 ± 7 minutes |

| AUC₀₋∞ (Area Under the Curve) | 1.68 ± 1.26 mg·min/mL |

Data from a study where Palifosfamide was administered at 595 mg/m²/day.[8][9]

Metabolism

A defining characteristic of palifosfamide is its metabolic stability compared to its parent compound, ifosfamide. Palifosfamide is the active moiety of ifosfamide and does not undergo the metabolic activation or degradation pathways that lead to toxic byproducts.[10]

Ifosfamide Metabolism: A Comparative Pathway

Ifosfamide is a prodrug that requires hepatic metabolism by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to become active.[3][11] This process, known as 4-hydroxylation, leads to the formation of 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[2][7] Aldoifosfamide then spontaneously decomposes to form the active alkylating agent, isophosphoramide mustard (the chemical entity of palifosfamide), and acrolein, a urotoxic metabolite.[2][10] A competing pathway, N-dechloroethylation, leads to the formation of the neurotoxic metabolite, chloroacetaldehyde.[2][7]

Palifosfamide: Bypassing Toxic Metabolic Pathways

Palifosfamide is a formulation of the already active isophosphoramide mustard, stabilized as a lysine (B10760008) or tromethamine salt.[2] By administering the active metabolite directly, the need for hepatic activation is bypassed. This circumvents the patient-to-patient variability in CYP enzyme activity and, more importantly, avoids the formation of the toxic metabolites acrolein and chloroacetaldehyde.[3] This key difference is a major contributor to the improved safety profile of palifosfamide compared to ifosfamide.[2]

References

- 1. Validation of a novel procedure for quantification of the formation of phosphoramide mustard by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ifosfamide-based drug combinations: preclinical evaluation of drug interactions and translation into the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biospace.com [biospace.com]

- 6. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ascopubs.org [ascopubs.org]

- 9. Palifosfamide combination therapy found effective against small cell lung cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. Validation of a novel procedure for quantification of the formation of phosphoramide mustard by individuals treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Palifosfamide Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palifosfamide (B1580618) tromethamine is a synthetic mustard compound and the active metabolite of the alkylating agent ifosfamide. Unlike its parent compound, palifosfamide does not require metabolic activation to exert its cytotoxic effects. Its primary mechanism of action involves the irreversible alkylation and cross-linking of DNA, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] These properties make it a subject of interest in oncology research, particularly for its potential to overcome resistance mechanisms associated with traditional alkylating agents.

These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of Palifosfamide Tromethamine in cancer cell lines. The following sections include methodologies for assessing cell viability, apoptosis, and cell cycle distribution, along with data presentation and visualizations of relevant signaling pathways.

Data Presentation

The cytotoxic effects of palifosfamide have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency. Below is a summary of reported IC50 values for palifosfamide lysine (B10760008) (ZIO-201), a stable form of palifosfamide, in several pediatric sarcoma cell lines following a 72-hour incubation period as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| OS222 | Osteosarcoma | 7 |

| Osteosarcoma | 0.5 - 1.5 | |

| Ewing's Sarcoma | 0.5 - 1.5 | |

| Rhabdomyosarcoma | 0.5 - 1.5 |

Signaling Pathways and Experimental Workflows

Palifosfamide-Induced DNA Damage and Cell Fate Signaling Pathway

Palifosfamide, as a DNA alkylating agent, induces DNA cross-links, triggering the DNA Damage Response (DDR) pathway. This complex signaling cascade determines the cell's fate, leading to either cell cycle arrest to allow for DNA repair or, if the damage is irreparable, the initiation of apoptosis. Key proteins in this pathway include the sensor kinases ATM and ATR, which, upon detecting DNA damage, activate downstream checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 can then induce the expression of proteins like p21, leading to cell cycle arrest, or pro-apoptotic proteins like Bax, initiating the caspase cascade and programmed cell death.

Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines a typical workflow for the in vitro evaluation of this compound, starting from cell culture preparation to the final data analysis of cell viability, apoptosis, and cell cycle effects.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., sarcoma cell lines)

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should bracket the expected IC50 value (e.g., 0.1 to 100 µg/mL). Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to attach overnight, then treat with this compound at concentrations around the IC50 value and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

PBS

-

Cold 70% Ethanol (B145695)

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat the cells with this compound at relevant concentrations (e.g., IC50) and a vehicle control for a desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.

-

Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Assessing Palifosfamide Cytotoxicity Using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palifosfamide (B1580618) (isophosphoramide mustard) is a potent DNA alkylating agent and the active metabolite of ifosfamide.[1][2] Unlike its parent compound, palifosfamide does not require metabolic activation, allowing for direct and potent cytotoxic effects on cancer cells.[1] Its mechanism of action involves the formation of irreversible cross-links with DNA, primarily between GC base pairs, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for assessing the cytotoxicity of Palifosfamide using common cell viability assays and offer insights into the underlying signaling pathways.

Data Presentation